![molecular formula C16H11ClN4S B5480272 3-[(3-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5480272.png)
3-[(3-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Vue d'ensemble
Description
3-[(3-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core with a chlorobenzylsulfanyl substituent, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-[(3-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid to form the intermediate 3-amino[1,2,4]-triazino[5,6-b]indole . This intermediate can then be reacted with various reagents such as aldehydes, ethyl chloroformate, and triethyl orthoformate to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
3-[(3-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like iodine, leading to the formation of iodinated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced with other substituents.
Common reagents used in these reactions include iodine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[(3-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[(3-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the inhibition or activation of certain biological processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparaison Avec Des Composés Similaires
3-[(3-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds such as:
3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole: This compound has similar structural features but different substituents, leading to variations in biological activity.
3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activity.
Propriétés
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S/c17-11-5-3-4-10(8-11)9-22-16-19-15-14(20-21-16)12-6-1-2-7-13(12)18-15/h1-8H,9H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGFBOKTDGAJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-7-[(3,5-dimethylisoxazol-4-yl)acetyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5480192.png)
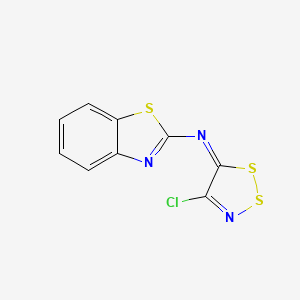
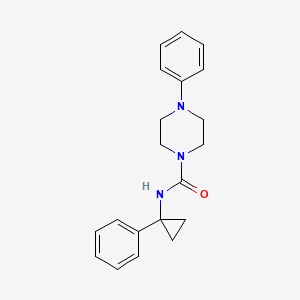
![N-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5480205.png)
![2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5480213.png)
![2-[2-(1-naphthylmethyl)-4-morpholinyl]acetamide](/img/structure/B5480219.png)
![(3S*,5R*)-1-isobutyl-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5480226.png)
![N-{[1-(4-pyridin-2-ylbenzyl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5480250.png)
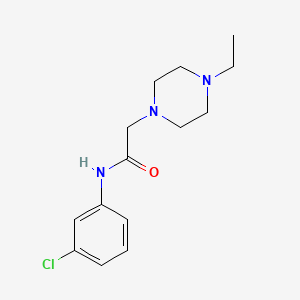
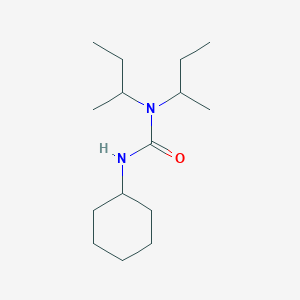
![N-(2-fluorophenyl)-4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5480284.png)
![8-(2-fluoro-3-methylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5480293.png)
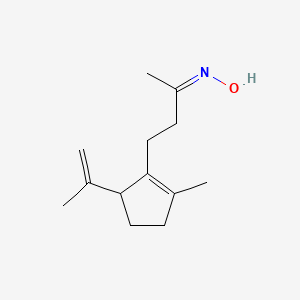
![[2-({4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}methyl)phenoxy]acetic acid](/img/structure/B5480309.png)
